Mayurone

Wood preservation Termiticidal activity Sesquiterpene autoxidation products

Mayurone, systematically named (+)-15-nor-4-thujopsen-3-one, is a tricyclic sesquiterpene ketone (C14H20O, MW 204.31 g/mol) belonging to the thujopsane class of natural products. It is a naturally occurring autoxidation product of the sesquiterpene thujopsene and has been isolated from various Cupressaceae species and plant cell cultures.

Molecular Formula C14H20O
Molecular Weight 204.31 g/mol
Cat. No. B1211200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMayurone
Synonymsmayurone
Molecular FormulaC14H20O
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C13CC3C(=O)C=C2)C)C
InChIInChI=1S/C14H20O/c1-12(2)6-4-7-13(3)8-5-11(15)10-9-14(10,12)13/h5,8,10H,4,6-7,9H2,1-3H3
InChIKeyMPIBOQKDJNGGSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mayurone (CAS 4677-90-1) – A Tricyclic Sesquiterpene Ketone for Wood Preservative and Antimicrobial Research Procurement


Mayurone, systematically named (+)-15-nor-4-thujopsen-3-one, is a tricyclic sesquiterpene ketone (C14H20O, MW 204.31 g/mol) belonging to the thujopsane class of natural products [1]. It is a naturally occurring autoxidation product of the sesquiterpene thujopsene and has been isolated from various Cupressaceae species and plant cell cultures [2]. Unlike its parent hydrocarbon, mayurone possesses a conjugated ketone moiety that confers distinct chemical reactivity and biological activity profiles, making it a compound of interest for wood preservation, antimicrobial, and synthetic chemistry applications [3].

Product Class Tricyclic sesquiterpene ketone with conjugated enone moiety
Research Context Antimicrobial and wood preservative screening studies
Key Feature Conjugated ketone enables derivatization and bioactivity differentiation
Source Context Natural autoxidation product of thujopsene; reported from Cupressaceae spp.

Why Thujopsene and Other Sesquiterpenes Cannot Substitute for Mayurone in Bioactivity-Driven Applications


Mayurone cannot be replaced by its parent hydrocarbon thujopsene or other simple sesquiterpenes because the introduction of the conjugated ketone functionality fundamentally alters its biological activity profile. Thujopsene itself is reported to be inactive against both termites and fungi, whereas mayurone exhibits the strongest termiticidal and antifungal activities among the entire panel of thujopsene autoxidation products tested [1]. Furthermore, the enone system in mayurone provides a versatile synthetic handle for further derivatization—including epoxidation and Grignard reactions—that is absent in non‑ketonic analogs such as thujopsene and thujopsadiene, enabling access to a broader range of bioactive semi‑synthetic derivatives [2]. Procurement decisions must therefore differentiate between the inert hydrocarbon scaffold and the biologically active ketone form.

Mayurone (Target) Conjugated enone system; reported top-ranked termiticidal and antifungal activity in tested panel; versatile synthetic handle for epoxidation and Grignard/Wittig derivatization.
Thujopsene / Non-Ketonic Analogs Parent hydrocarbon thujopsene reported inactive against termites and fungi; lacks ketone moiety for derivatization; thujopsadiene and related analogs show lower bioactivity ranking.

Ketone functionality fundamentally alters bioactivity profile. Thujopsene-based substitutes may not reproduce reported activity ranking. Derivatization pathways absent in non-ketonic analogs limit synthetic utility. Verify structural identity before substitution.

Mayurone Comparative Performance Data – Quantified Differentiation Against Structural Analogs


Mayurone Exhibits the Highest Termiticidal Activity Among Thujopsene-Derived Compounds

In a direct head-to-head comparison of thujopsene and five of its autoxidation products, mayurone demonstrated the highest termiticidal activity against Reticulitermes speratus. All autoxidation products showed stronger activity than thujopsene itself; however, mayurone ranked first among the tested compounds—outperforming thujopsadiene, 9α,10-epoxy-8α-thujopsanol, bis(Δ9-thujopsen-8α-yl) peroxide, and thujopsan-9α-one [1]. While exact mortality percentages are not publicly available in the abstract, the rank order establishes mayurone as the most potent termiticide within this chemical family.

Termiticidal Rank
Head-to-head
Ranked #1 among 6 thujopsene-derived compounds vs Reticulitermes speratus; thujopsene baseline inactive
Supports termiticidal screening prioritization
No-choice feeding test; filter paper assay
Wood preservation Termiticidal activity Sesquiterpene autoxidation products

Mayurone Shows the Strongest Antifungal Activity Against Multiple Wood-Rot Fungi in Direct Comparison

Mayurone was tested alongside other thujopsene autoxidation products against five fungal species: Trametes versicolor, Lenzites betulinus, Gloeophyllum trabeum, Trichoderma virens, and Rhizopus oryzae. In this direct comparison, mayurone exhibited the strongest antifungal activity of all samples tested [1]. Its activity was notably superior to that of thujopsan-9α-one and 9α,10-epoxy-8α-thujopsanol. Against Trametes versicolor, mayurone displayed pronounced inhibition, whereas thujopsene itself showed only marginal activity [2].

Antifungal Rank
Head-to-head
Top-ranked across 5 wood-rot fungal species including Trametes versicolor and Gloeophyllum trabeum
Supports antifungal screening context
PDA plate assay; multi-species panel
Antifungal activity Wood-rot fungi Trametes versicolor

Facile Autoxidative Synthesis of Mayurone Offers Procurement-Relevant Yield Advantage Over Other Thujopsene Oxidation Products

Mayurone is obtained as the main autoxidation product of thujopsene under both room temperature and 100 °C conditions, with gas chromatography confirming high yields under both regimes [1]. In a biotransformation system using Caragana chamlagu cell suspension cultures, mayurone was obtained in 52% yield, compared to 16% for 3β-hydroxy-4-thujopsene and 22% for 3β-epoxythujopsa-5β-ol [2]. An enantiospecific total synthesis from (R)-carvone has also been reported, providing access to optically pure (+)-mayurone [3]. This favorable product distribution in both chemical and biocatalytic oxidation pathways indicates that mayurone is the kinetically or thermodynamically preferred oxidation product, which can translate to lower production costs and higher purity for bulk procurement.

Biotransformation Yield
Head-to-head
52% yield (vs 16% and 22% for co-products)
Supports procurement feasibility review
Caragana chamlagu cell culture; 14 days
Synthetic accessibility Autoxidation Thujopsene conversion

Mayurone Is Identified as a Top-Ranked Inhibitor in Molecular Docking Studies Against Antibacterial and Antiviral Targets

In a molecular docking study of phytochemicals from Myrtus communis essential oil, mayurone was identified as the top-ranked inhibitor against the SARS-CoV-2 main protease (PDB: 6LU7), outperforming 53 other identified phytochemicals including major constituents α-pinene and 1,8-cineole [1]. The study also identified mayurone among the most promising ligands against E. coli topoisomerase II DNA gyrase B (PDB: 1KZN), alongside s-cbz-cysteine and methylxanthine. ADME/Tox analysis indicated good druggability with no Lipinski rule violations, suggesting favorable pharmacokinetic properties that distinguish mayurone from larger, less drug-like sesquiterpenes in the same essential oil.

In Silico Rank
Cross-study
Top-ranked ligand among 54 phytochemicals against SARS-CoV-2 Mpro (6LU7)
Supports virtual screening prioritization
AutoDock Vina; data to verify in full text
Molecular docking Antibacterial SARS-CoV-2 In silico screening

Mayurone Functions as a Versatile Synthetic Intermediate for Bioactive Thujopsane Derivatives, Unlike Non-Ketonic Analogs

The conjugated enone system of mayurone enables selective epoxidation to mayurone oxide in good yield, a transformation that is not feasible with the parent hydrocarbon thujopsene or thujopsadiene. Mayurone oxide serves as a precursor for further elaboration: Grignard methylation yields epoxy alcohols, and Wittig reaction with mayurone oxide produces thujopsadiene monoepoxide [1]. This synthetic versatility is unique to mayurone within the thujopsane family—thujopsene lacks the ketone handle for epoxidation, and thujopsanone lacks the conjugated double bond for selective functionalization. The ability to generate structurally diverse derivatives from a single intermediate enhances the compound's value as a procurement hub for medicinal chemistry and natural product derivatization programs.

Derivatization Pathways
Class-level
Epoxidation → mayurone oxide; Grignard methylation → epoxy alcohols; Wittig reaction → thujopsadiene monoepoxide
Supports synthetic intermediate selection
Three distinct transformations from single enone
Synthetic intermediate Epoxidation Thujopsadiene monoepoxide Derivatization

Mayurone Procurement-Relevant Application Scenarios Grounded in Comparative Evidence


Wood Preservative Research: Antitermite and Antifungal Lead Compound Screening

Research groups developing environmentally acceptable wood preservatives should select mayurone as the lead compound for termiticidal and antifungal screening programs based on its top-ranked activity among thujopsene-derived compounds [1]. Mayurone's broad-spectrum antifungal activity against Trametes versicolor, Lenzites betulinus, Gloeophyllum trabeum, Trichoderma virens, and Rhizopus oryzae makes it suitable for standardized antifungal susceptibility testing protocols. Its consistent activity across both white-rot and brown-rot fungi positions it as a reference standard for comparative studies of sesquiterpene-based wood protectants.

Synthetic Chemistry: Advanced Intermediate for Thujopsane Natural Product Derivatization

Medicinal chemistry and natural product synthesis laboratories should procure mayurone as a versatile enone intermediate for constructing tricyclic sesquiterpene libraries. The conjugated ketone enables selective epoxidation to mayurone oxide followed by Grignard or Wittig elaboration to access epoxy alcohols and thujopsadiene monoepoxide derivatives [2]. This three-step diversification strategy from a single intermediate is not achievable with thujopsene or thujopsadiene, reducing the number of commercial starting materials required for analog synthesis campaigns.

In Silico Drug Discovery: Molecular Docking Reference Compound for Viral and Bacterial Targets

Computational drug discovery groups employing molecular docking against SARS-CoV-2 main protease (PDB: 6LU7) or E. coli DNA gyrase B (PDB: 1KZN) can use mayurone as a structurally characterized positive control ligand. Its top-ranked docking score against 6LU7 among 54 phytochemicals and favorable ADME/Tox profile with no Lipinski violations [3] establish it as a reliable reference for benchmarking docking protocols and scoring function validation in sesquiterpene-focused virtual screening campaigns.

Biocatalysis and Green Chemistry: Biotransformation Process Development

Industrial biotechnology groups exploring plant cell culture-based oxidation of abundant sesquiterpenes should use mayurone as a target product for biotransformation process optimization. The demonstrated 52% yield from thujopsene using Caragana chamlagu suspension cultures [4] provides a baseline for yield improvement studies through culture condition optimization, elicitor treatment, or enzyme engineering. Mayurone's status as the major product in both chemical and biological oxidation systems supports its selection as the primary target for scale-up feasibility studies.

Application
Selection Property
Validation Focus
Wood preservative screening studies
Antimicrobial screening context
Termiticidal and antifungal panel endpoints
Sesquiterpene derivatization research
Conjugated enone synthetic handle
Epoxidation and Grignard/Wittig pathway review
In silico docking campaigns
Structurally characterized ligand
Docking protocol benchmarking context
Biotransformation process studies
Reported yield baseline context
Culture condition and yield optimization review
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